molecular formula C11H15NO B2872552 2-[(2-Methylprop-2-enylamino)methyl]phenol CAS No. 1597291-97-8

2-[(2-Methylprop-2-enylamino)methyl]phenol

Cat. No.: B2872552
CAS No.: 1597291-97-8
M. Wt: 177.247
InChI Key: NCGQUSYAVCEKNG-UHFFFAOYSA-N
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Description

“2-[(2-Methylprop-2-enylamino)methyl]phenol” is a chemical compound with the CAS Number: 1597291-97-8 . It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C11H15NO/c1-9(2)7-12-8-10-5-3-4-6-11(10)13/h3-6,12-13H,1,7-8H2,2H3 . The molecular weight of this compound is 177.25 .


Physical and Chemical Properties Analysis

The compound “this compound” is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Research conducted by Randad et al. (1991) explored compounds structurally related to 2-[(2-Methylprop-2-enylamino)methyl]phenol as potential allosteric effectors of hemoglobin. These compounds could have clinical or biological applications in conditions like ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

Synthesis of Polyfunctional Heterocyclic Systems

Pizzioli et al. (1998) reported on the synthesis of multifunctional compounds from methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs. These compounds are versatile for preparing polysubstituted heterocyclic systems, indicating potential applications in pharmaceutical and organic chemistry (Pizzioli et al., 1998).

Safety and Hazards

The compound “2-[(2-Methylprop-2-enylamino)methyl]phenol” is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling are recommended . In case of inadequate ventilation, respiratory protection should be worn .

Properties

IUPAC Name

2-[(2-methylprop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)7-12-8-10-5-3-4-6-11(10)13/h3-6,12-13H,1,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGQUSYAVCEKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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